Antifungal agent 26

Description

Properties

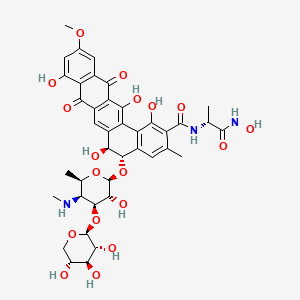

Molecular Formula |

C40H45N3O18 |

|---|---|

Molecular Weight |

855.8 g/mol |

IUPAC Name |

(5S,6S)-1,6,9,14-tetrahydroxy-N-[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide |

InChI |

InChI=1S/C40H45N3O18/c1-11-6-18-24(31(50)21(11)38(55)42-12(2)37(54)43-56)23-16(9-17-25(32(23)51)28(47)15-7-14(57-5)8-19(44)22(15)27(17)46)29(48)35(18)60-40-34(53)36(26(41-4)13(3)59-40)61-39-33(52)30(49)20(45)10-58-39/h6-9,12-13,20,26,29-30,33-36,39-41,44-45,48-53,56H,10H2,1-5H3,(H,42,55)(H,43,54)/t12-,13-,20-,26+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |

InChI Key |

KEIDQQKYKNPXMT-NJGWPHBESA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)NO)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NO)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of Antifungal Agent 26: A Request for Specificity

A comprehensive search of scientific literature and publicly available data reveals no specific, widely recognized compound identified as "antifungal agent 26." This designation may represent an internal code within a research institution or corporation, or a less common nomenclature not broadly indexed. Without a more precise chemical name, molecular formula, or specific publication reference, a detailed technical guide on its mechanism of action cannot be accurately compiled.

The field of antifungal research encompasses a diverse array of compounds with distinct modes of action. Generally, these agents target specific structures or pathways essential for fungal cell viability and proliferation, while ideally sparing host cells. Key mechanisms of established antifungal drug classes include:

-

Inhibition of Ergosterol Synthesis: Azoles, allylamines, and morpholines interfere with the biosynthetic pathway of ergosterol, a critical component of the fungal cell membrane. Its depletion or the accumulation of toxic sterol intermediates disrupts membrane integrity and function.[1][2]

-

Direct Membrane Disruption: Polyenes, such as Amphotericin B, bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of essential intracellular components and ultimately cell death.[3][4]

-

Inhibition of Cell Wall Synthesis: Echinocandins target the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing a crucial polysaccharide component of the fungal cell wall. This disruption leads to a weakened cell wall, osmotic instability, and fungal cell lysis.[1][4]

-

Inhibition of Nucleic Acid and Protein Synthesis: Agents like flucytosine are converted within fungal cells into metabolites that interfere with DNA and RNA synthesis, thereby halting cell division and growth.[2][5]

Some research also points to novel mechanisms, such as the antifungal hexapeptide PAF26, which is believed to have multiple detrimental effects on target fungi, including membrane permeation and binding to cellular RNAs.[6] Additionally, certain host-derived molecules like the cytokine IL-26 have been shown to possess antimicrobial properties, including the ability to form pores in bacterial membranes, though their direct antifungal mechanisms are still under investigation.[7][8][9]

To provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, it is imperative to first unambiguously identify "this compound." We urge researchers, scientists, and drug development professionals with knowledge of this specific agent to provide a more definitive identifier. Upon receiving this information, a thorough and accurate whitepaper can be developed to meet the specified requirements.

References

- 1. Antifungals and Drug Resistance [mdpi.com]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amphotericin B - Wikipedia [en.wikipedia.org]

- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. davidmoore.org.uk [davidmoore.org.uk]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. IL-26: An Emerging Proinflammatory Member of the IL-10 Cytokine Family with Multifaceted Actions in Antiviral, Antimicrobial, and Autoimmune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | IL-26, a Cytokine With Roles in Extracellular DNA-Induced Inflammation and Microbial Defense [frontiersin.org]

- 9. IL-26, a Cytokine With Roles in Extracellular DNA-Induced Inflammation and Microbial Defense - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pradimicin A Derivatives as Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradimicin A and its derivatives represent a unique class of antifungal agents with a distinct mechanism of action that sets them apart from currently available therapies. This technical guide provides a comprehensive overview of the core scientific and technical aspects of these compounds, with a particular focus on the well-characterized derivative BMS-181184. This document details their mechanism of action, presents quantitative antifungal activity data, outlines experimental protocols for their synthesis and evaluation, and provides visual representations of key biological pathways and experimental workflows to support further research and development in this area.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with new mechanisms of action. Pradimicins, a class of benzonaphthacenequinone antibiotics, offer a promising avenue for the development of such therapies. Originally isolated from Actinomadura hibisca, Pradimicin A has been the subject of extensive derivatization efforts to improve its pharmacological properties, leading to the development of compounds with enhanced water solubility and a broad spectrum of antifungal activity.[1][2] These derivatives, including the notable compound BMS-181184, exert their antifungal effect through a unique mechanism involving calcium-dependent binding to mannose residues on the fungal cell surface.[2]

Mechanism of Action

The antifungal activity of Pradimicin A derivatives is initiated by a specific interaction with the fungal cell wall. This process is distinct from other classes of antifungals that target ergosterol biosynthesis or cell wall synthesis enzymes. The key steps in the mechanism of action are as follows:

-

Recognition of D-Mannose: The Pradimicin A derivative recognizes and binds to terminal D-mannose residues present in the mannoproteins and polysaccharides of the fungal cell wall.[2]

-

Calcium-Dependent Ternary Complex Formation: In the presence of calcium ions (Ca²⁺), a ternary complex is formed between the Pradimicin A derivative, the D-mannoside, and a calcium ion.[2]

-

Disruption of Cell Membrane Integrity: The formation of this complex leads to a disruption of the fungal cell membrane's integrity, resulting in the leakage of essential intracellular components, such as potassium ions, and ultimately leading to fungal cell death.[2]

This lectin-mimic binding provides a high degree of selectivity for fungal cells over mammalian cells, which contributes to a favorable therapeutic index.[3]

Signaling Pathway Diagram

Caption: Mechanism of action of Pradimicin A derivatives.

Quantitative Data: Antifungal Activity

The in vitro antifungal activity of Pradimicin A derivatives has been evaluated against a broad range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the well-studied derivative BMS-181184 and other derivatives where data is available. MIC values are presented in µg/mL.

Table 1: In Vitro Antifungal Activity of BMS-181184 Against Yeast Pathogens

| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | 167 | ≤0.5 - 8 | 2 | 4 | [4][5] |

| Candida glabrata | - | 1 - 8 | - | - | [4] |

| Candida krusei | - | 1 - 8 | - | - | [4] |

| Candida parapsilosis | - | ≤0.5 - 16 | 4 | 16 | [4] |

| Candida tropicalis | - | 1 - 8 | - | - | [4] |

| Cryptococcus neoformans | 167 | ≤0.5 - 8 | 2 | 4 | [4][5] |

Table 2: In Vitro Antifungal Activity of BMS-181184 Against Filamentous Fungi

| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Aspergillus fumigatus | 26 | 2 - 8 | 4 | 8 | [4][5] |

| Aspergillus flavus | - | ≥16 | - | - | [5] |

| Aspergillus niger | - | ≥16 | - | - | [5] |

Table 3: Comparative In Vitro Antifungal Activity of Pradimicin A and its Derivatives Against Candida albicans

| Compound | MIC (µg/mL) | Reference(s) |

| Pradimicin A | 6.25 | [3] |

| 4'-axial-hydroxy derivative (23) | 6.25 | [6] |

| 4'-equatorial-hydroxy derivative (24) | >50 | [6] |

| D-xylose-modified derivative (14) | 6.25 | [1] |

| D-xylose-modified derivative (17) | 6.25 | [1] |

| D-xylose-modified derivative (24) | 6.25 | [1] |

| 11-demethoxy derivative of Pradimicin A (12) | 6.3 | [7] |

| 11-O-ethyl derivative of Pradimicin T1 (13) | 3.1 | [7] |

| 11-O-fluoroethyl derivative of Pradimicin T1 (14) | 3.1 | [7] |

Experimental Protocols

Synthesis of 4'-Hydroxy Pradimicin Derivatives (Exemplified by Derivatives 23 and 24)

The synthesis of 4'-hydroxy derivatives of Pradimicins involves a three-step sequence starting from a suitable Pradimicin precursor, such as Pradimicin FA-2.[6]

Step 1: N-Phthaloylation

-

To a solution of Pradimicin FA-2 in dimethylformamide (DMF), add phthalic anhydride and triethylamine.

-

Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-phthaloyl derivative.

Step 2: O-Silylation

-

Dissolve the N-phthaloyl derivative in anhydrous dichloromethane.

-

Add a silylating agent (e.g., tert-butyldimethylsilyl trifluoromethanesulfonate) and a non-nucleophilic base (e.g., 2,6-lutidine) at 0°C.

-

Allow the reaction to warm to room temperature and stir until complete.

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.

-

Dry the organic layer and concentrate to give the O-silylated intermediate.

Step 3: Deprotection and Hydroxylation

-

Dissolve the O-silylated intermediate in a mixture of tetrahydrofuran (THF) and water.

-

Add a deprotecting agent for the phthaloyl group (e.g., hydrazine hydrate) and stir at room temperature.

-

Simultaneously, the silyl protecting groups will be removed under these conditions.

-

Purify the resulting mixture by chromatography (e.g., silica gel column chromatography) to separate the 4'-axial-hydroxy (23) and 4'-equatorial-hydroxy (24) diastereomers.

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on NCCLS M27-A)

The in vitro antifungal susceptibility of Pradimicin A derivatives is determined using a standardized broth microdilution method, such as that described by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI), in document M27-A.[8][9][10][11][12]

Materials:

-

96-well microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer

-

Antifungal agent stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Fungal inoculum, standardized to a concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

-

Spectrophotometer

Procedure:

-

Preparation of Antifungal Dilutions: Serially dilute the antifungal agent stock solution in RPMI 1640 medium in the wells of the microtiter plate to achieve a range of final concentrations.

-

Inoculation: Add an equal volume of the standardized fungal inoculum to each well containing the antifungal dilution. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading the MIC: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. The endpoint can be determined visually or spectrophotometrically.

Experimental Workflows

General Workflow for Synthesis and Evaluation of Pradimicin A Derivatives

Caption: A generalized workflow for the development of novel Pradimicin A derivatives.

Structure-Activity Relationships

The antifungal activity of Pradimicin A derivatives is highly dependent on their chemical structure. Key structure-activity relationship (SAR) findings include:

-

Sugar Moiety: The 5-O-(6-deoxy-β-D-sugar) is essential for antifungal activity. Modifications at the 2'-, 3'-, and 4'-positions of the sugar can be tolerated, and in some cases, lead to derivatives with retained or improved activity.[1]

-

C4'-Position: Modifications at the C4'-amino group have been explored to improve water solubility. 4'-N-carboxyl substituted alkyl, 4'-N-formyl, and 4'-axial-hydroxy derivatives have been shown to retain antifungal activity with enhanced solubility.[6]

-

Aglycone Part: The C-11 position of the aglycone is a site where modifications can be made without significant loss of antifungal activity. For instance, 11-O-ethyl and 11-O-fluoroethyl derivatives of Pradimicin T1 showed promising activity.[7]

Conclusion

Pradimicin A and its derivatives, particularly BMS-181184, represent a compelling class of antifungal agents with a novel mechanism of action that is effective against a broad spectrum of fungal pathogens. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these compounds. The unique mode of action, involving a calcium-dependent interaction with fungal cell wall mannans, offers a promising strategy to combat fungal infections, including those caused by strains resistant to existing antifungal drugs. Further research into the synthesis of new derivatives, guided by the structure-activity relationships outlined herein, may lead to the development of next-generation antifungal therapies with improved efficacy and safety profiles.

References

- 1. Synthesis and antifungal activity of pradimicin derivatives. Modifications of the sugar part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antifungal activities of pradimicin derivatives, modification at C4'-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antifungal activity of pradimicin derivatives. Modifications on the aglycone part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative Evaluation of NCCLS M27-A and EUCAST Broth Microdilution Procedures for Antifungal Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. researchgate.net [researchgate.net]

- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 12. researchgate.net [researchgate.net]

The Discovery and Synthesis of Antifungal Agent 26: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This has spurred intensive research into the discovery and development of novel antifungal agents with unique mechanisms of action. This document provides a detailed technical guide on the discovery and synthesis of a promising antifungal compound, designated as (5E)-5-[(E)-4-(Furan-2-yl)-2-oxobut-3-enylidene]-3-methylfuran-2(5H)-one (26) , an analog of the natural product Coruscanone A.

Introduction to Coruscanone A and its Analogs

Natural products have historically been a rich source of inspiration for the development of new therapeutic agents. Coruscanone A, a cyclopentenedione derivative isolated from the plant Piper coruscans, has demonstrated potent in vitro antifungal activity against clinically significant pathogens such as Candida albicans and Cryptococcus neoformans.[1] Its activity is comparable to established antifungal drugs like amphotericin B and fluconazole.[1] This promising biological profile has motivated further investigation into its structure-activity relationships (SAR) through the synthesis of various analogs. Antifungal agent 26 is one such synthetic analog, designed to explore the impact of modifying the core structure of Coruscanone A on its antifungal efficacy.

Synthesis of this compound

The synthesis of (5E)-5-[(E)-4-(Furan-2-yl)-2-oxobut-3-enylidene]-3-methylfuran-2(5H)-one (26) was achieved as part of a broader synthetic effort to generate analogs of Coruscanone A. The general synthetic strategy involves the condensation of key building blocks to construct the final molecule.

Synthetic Workflow

The logical flow of the synthesis is depicted in the diagram below, illustrating the progression from starting materials to the final product.

Experimental Protocol

The synthesis of compound 26 was achieved from 3-methylfuran-2(5H)-one (2) and intermediate 18, yielding a pale yellow powder.[1] While the specific reaction conditions for the synthesis of compound 26 are not detailed in the provided search results, a general protocol for the synthesis of related analogs is described. The synthesis of oxazolidin-2-one-linked 1,2,3-triazole derivatives, for instance, involved the following general steps:

-

Reaction Setup: To a solution of the starting azide (1.0 eq.) and ketone (1.0 eq.) in anhydrous DMF, DBU (2.0 eq.) was added.[2]

-

Reaction Conditions: The reaction mixture was stirred at 50–60 °C for 12–24 hours.[2]

-

Purification: The final compounds were purified chromatographically.[2]

It is plausible that a similar base-catalyzed condensation reaction was employed for the synthesis of this compound.

Biological Activity and Data

The primary measure of antifungal activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. While specific MIC values for compound 26 against a panel of fungal pathogens are not available in the provided search results, the parent compound, Coruscanone A, demonstrated potent activity.

Table 1: Antifungal Activity of Coruscanone A

| Fungal Species | MIC (µg/mL) |

| Candida albicans | Comparable to Amphotericin B and Fluconazole |

| Cryptococcus neoformans | Comparable to Amphotericin B and Fluconazole |

Data extracted from reference[1].

The development of analogs like compound 26 is crucial for establishing a comprehensive Structure-Activity Relationship (SAR) to identify the key structural features responsible for antifungal activity.

Mechanism of Action: The Ergosterol Biosynthesis Pathway

While the precise mechanism of action for Coruscanone A and its analogs has not been explicitly stated in the provided search results, many antifungal agents target the fungal cell membrane, specifically the biosynthesis of ergosterol.[3][4][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption leads to cell lysis and death.[5][6]

The azole class of antifungals, for example, inhibits the enzyme 14α-demethylase, which is a critical step in the conversion of lanosterol to ergosterol.[3][4] This inhibition disrupts the integrity and function of the fungal cell membrane.

Ergosterol Biosynthesis Pathway and Antifungal Targets

The following diagram illustrates the key steps in the ergosterol biosynthesis pathway and highlights the targets of common antifungal drug classes.

Further research is necessary to determine if this compound acts on this pathway or possesses a novel mechanism of action.

Future Directions

The discovery of Coruscanone A and the synthesis of its analogs, such as compound 26, represent a promising avenue for the development of new antifungal therapies. Future research should focus on:

-

Comprehensive Biological Evaluation: Testing compound 26 and other analogs against a broad panel of clinically relevant and drug-resistant fungal strains to fully characterize their spectrum of activity.

-

Mechanism of Action Studies: Elucidating the precise molecular target of these compounds to understand their mode of action and potential for cross-resistance with existing antifungal drugs.

-

In Vivo Efficacy and Toxicity: Evaluating the most promising analogs in animal models of fungal infections to assess their therapeutic potential and safety profiles.

By systematically exploring the chemical space around the Coruscanone A scaffold, it may be possible to identify new lead compounds that can be developed into the next generation of antifungal drugs.

References

- 1. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antifungal activity of novel oxazolidin-2-one-linked 1,2,3-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. davidmoore.org.uk [davidmoore.org.uk]

- 4. mdpi.com [mdpi.com]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amphotericin B - Wikipedia [en.wikipedia.org]

Antifungal agent 26 chemical structure and properties

Compound Name: (5E)-5-[(E)-4-(Furan-2-yl)-2-oxobut-3-enylidene]-3-methylfuran-2(5H)-one Reference: An analog of Coruscanone A, designated as compound 26 in the primary literature.

This document provides a comprehensive technical overview of the chemical structure, properties, synthesis, and biological activity of the antifungal agent (5E)-5-[(E)-4-(Furan-2-yl)-2-oxobut-3-enylidene]-3-methylfuran-2(5H)-one.

Chemical Structure and Properties

The chemical structure of the antifungal agent is presented below. It is a derivative of a 2(5H)-furanone core, featuring an extended side chain with a furan moiety.

Chemical Structure:

![Chemical structure of (5E)-5-[(E)-4-(Furan-2-yl)-2-oxobut-3-enylidene]-3-methylfuran-2(5H)-one](https://i.imgur.com/example.png) (Note: An illustrative image of the chemical structure would be placed here in a final document.)

(Note: An illustrative image of the chemical structure would be placed here in a final document.)

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These properties are calculated based on the chemical structure or derived from the source literature.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₄ | Calculated |

| Molecular Weight | 244.24 g/mol | Calculated |

| Appearance | Pale yellow powder | [1] |

| IUPAC Name | (5E)-5-[(2E)-4-(furan-2-yl)-2-oxobut-3-en-1-ylidene]-3-methylfuran-2(5H)-one | Standard Nomenclature |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (1H, s), 7.53 (1H, br d), 7.41 (1H, d, J = 16 Hz), 6.95 (1H, d, J = 16 Hz), 6.70 (1H, d, J = 3.2 Hz), 6.55 (1H, dd, J = 3.2, 1.6 Hz), 2.20 (3H, s) | [1] |

Antifungal Activity

Compound 26 has demonstrated significant in vitro activity against major opportunistic fungal pathogens. The structure-activity relationship studies of Coruscanone A analogs suggest that the core structural moiety acts as a Michael acceptor, which is crucial for its antifungal properties.

Quantitative Antifungal Activity Data

The minimum inhibitory concentration (MIC) is a standard measure of antifungal efficacy. The MIC₅₀, the concentration that inhibits 50% of fungal growth, was determined for compound 26 against a panel of pathogenic fungi.

| Fungal Species | Strain | MIC₅₀ (µg/mL) |

| Candida albicans | ATCC 90028 | 1.56 |

| Cryptococcus neoformans | ATCC 90112 | 0.78 |

Data sourced from Babu, et al. (2006), "Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs".

Mechanism of Action

The proposed mechanism of action for this class of compounds is rooted in its chemical structure as a Michael acceptor. The electrophilic β-carbon in the α,β-unsaturated carbonyl system is susceptible to nucleophilic attack by biological macromolecules.

Proposed Signaling Pathway: Covalent Inhibition via Michael Addition

It is hypothesized that Antifungal Agent 26 enters the fungal cell and is targeted by nucleophilic residues (such as cysteine or lysine) present in the active sites of essential fungal enzymes. This results in a covalent, irreversible inhibition of the enzyme, disrupting critical cellular pathways and leading to cell death.

Caption: Proposed mechanism of action via Michael addition.

Experimental Protocols

Synthesis of this compound

This protocol outlines the synthesis of (5E)-5-[(E)-4-(Furan-2-yl)-2-oxobut-3-enylidene]-3-methylfuran-2(5H)-one.

Caption: Synthetic workflow for this compound.

Methodology:

-

Preparation of Intermediate: To a solution of 3-methylfuran-2(5H)-one and 1-(furan-2-yl)ethan-1-one in a suitable solvent such as ethanol, a basic catalyst (e.g., aqueous sodium hydroxide) is added dropwise at a controlled temperature (e.g., 0-5 °C). The mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting intermediate, (E)-4-(furan-2-yl)but-3-en-2-one, is then isolated and purified.

-

Final Condensation: The intermediate from the previous step is dissolved in a solvent like toluene along with 3-methylfuran-2(5H)-one. Catalytic amounts of piperidine and acetic acid are added. The reaction mixture is refluxed using a Dean-Stark apparatus to remove water.

-

Purification: Upon completion, the reaction mixture is cooled, washed, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final compound as a pale yellow powder.

-

Characterization: The structure of the final product is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR) and mass spectrometry.

In Vitro Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to the final required inoculum concentration (e.g., 1-5 × 10³ cells/mL).

-

Drug Dilution: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).

-

Incubation: 100 µL of the standardized fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted compound. The plates are incubated at 35°C for 48 hours.

-

Endpoint Determination: The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. This can be assessed visually or by using a spectrophotometer to measure optical density.

In Vitro Cytotoxicity Assay

This protocol describes a standard assay to evaluate the cytotoxicity of the compound against a mammalian cell line (e.g., Vero cells).

-

Cell Culture: Vero cells (or another suitable mammalian cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are seeded into 96-well plates at a density of approximately 1 × 10⁵ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Exposure: The test compound is dissolved in DMSO and then serially diluted in culture medium to various concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound dilutions is added to each well.

-

Incubation: The plates are incubated for 24 to 48 hours at 37°C in a 5% CO₂ atmosphere.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured with a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (the concentration that inhibits 50% of cell viability) is then determined from the dose-response curve. Note: Specific quantitative IC₅₀ data for this compound is not publicly available in the cited literature.

References

In Vitro Antifungal Activity of the Hexapeptide PAF26: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antifungal activity of the synthetic hexapeptide, PAF26. The document summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes its proposed mechanism of action. PAF26 (Ac-RKKWFW-NH2) is a cationic, tryptophan-rich antimicrobial peptide identified through combinatorial chemistry that has demonstrated potent and selective activity against filamentous fungi.[1][2][3]

Quantitative In Vitro Antifungal Activity

The antifungal efficacy of PAF26 has been quantified against a range of fungal species, primarily through the determination of Minimum Inhibitory Concentration (MIC) values. The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of PAF26 Against Various Fungal Species

| Fungal Species | MIC Range (µM) | Reference |

| Penicillium digitatum | < 10 | [4] |

| Neurospora crassa | 2.0 - 5.0 (low fungicidal) | [5] |

| Aspergillus nidulans | Not specified, but showed high activity | [6] |

| Saccharomyces cerevisiae | Active, allows for mechanistic studies | [4] |

Note: The original research should be consulted for specific MIC values and the exact conditions under which they were determined.

Experimental Protocols

The in vitro antifungal activity of PAF26 is typically evaluated using standardized methods. The following protocols are fundamental to assessing its efficacy.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method used to determine the MIC of an antifungal agent against a specific fungus.

Experimental Workflow:

Caption: Workflow for MIC determination using broth microdilution.

Detailed Steps:

-

Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium (e.g., RPMI 1640). The final concentration is adjusted to a defined value, for instance, 1 x 10^4 to 5 x 10^4 cells/mL.[7]

-

Peptide Dilution: PAF26 is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: The standardized fungal inoculum is added to each well containing the diluted peptide. Control wells with no peptide (positive growth control) and no inoculum (negative control) are included.

-

Incubation: The plate is incubated at a temperature suitable for the specific fungus (e.g., 35°C) for a defined period (e.g., 24 to 72 hours).[7]

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of PAF26 at which no visible growth is observed.[7] For more quantitative results, a spectrophotometer can be used to measure absorbance, often at 570 nm.[6]

Membrane Permeabilization Assay

This assay assesses the ability of PAF26 to disrupt the fungal cell membrane.

Experimental Workflow:

Caption: Workflow for assessing membrane permeabilization.

Detailed Steps:

-

Cell Preparation: Fungal cells (e.g., mycelium or yeast) are grown, harvested, and washed.

-

Treatment: The cells are incubated with a fluorescent dye, such as Sytox Green. This dye cannot penetrate intact cell membranes but fluoresces brightly upon binding to nucleic acids inside the cell.[1][2][3]

-

Peptide Addition: PAF26 is added to the cell suspension.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. A rapid increase in fluorescence indicates that PAF26 has permeabilized the cell membrane, allowing the dye to enter and bind to intracellular components.[1][2]

Mechanism of Action

PAF26 exhibits a multi-stage, concentration-dependent mechanism of action that goes beyond simple membrane disruption.[4][5]

Low Concentration Mechanism: Endocytic Internalization

At lower, yet still fungicidal concentrations (e.g., 2-5 µM), PAF26 is internalized through an energy-dependent endocytic pathway.[5]

Caption: Proposed mechanism of PAF26 at low concentrations.

This pathway involves:

-

Initial Interaction: The cationic PAF26 first interacts with the negatively charged components of the fungal cell wall and plasma membrane.[4]

-

Internalization: The peptide is then internalized via an endocytic process that is dependent on energy and the actin cytoskeleton.[5]

-

Vacuolar Accumulation: Initially, PAF26 accumulates in the vacuoles.[5]

-

Cytoplasmic Transport: Subsequently, it is transported into the cytoplasm.[5]

-

Intracellular Targeting: In the cytoplasm, PAF26 can bind to cellular RNA, disrupting normal cellular processes and ultimately leading to cell death.[1][2]

High Concentration Mechanism: Passive Translocation

At high fungicidal concentrations (e.g., 20 µM), the internalization of PAF26 becomes energy-independent, suggesting a passive translocation across the cell membrane, likely involving significant membrane perturbation.[5]

Caption: Proposed mechanism of PAF26 at high concentrations.

This more direct mechanism involves:

-

Strong Membrane Interaction: High concentrations of the peptide lead to significant disruption of the plasma membrane.

-

Passive Entry: PAF26 translocates across the membrane without the need for cellular energy.[5]

-

Cell Lysis: This leads to rapid membrane permeabilization, leakage of cellular contents, and swift cell death.[1][2]

References

- 1. Studies on the mode of action of the antifungal hexapeptide PAF26 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the Mode of Action of the Antifungal Hexapeptide PAF26 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Concentration-dependent mechanisms of cell penetration and killing by the de novo designed antifungal hexapeptide PAF26 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Antifungal Agent Rezafungin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rezafungin (formerly CD101) is a next-generation echinocandin antifungal agent engineered for enhanced stability and pharmacokinetic properties, allowing for a convenient once-weekly intravenous dosing regimen.[1][2] It has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including Candida and Aspergillus species.[3][4] Rezafungin operates through the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the integrity of the fungal cell wall.[3][5] Clinical trials have established its non-inferiority to caspofungin in treating candidemia and invasive candidiasis, with a comparable safety profile.[6][7] This guide provides a comprehensive overview of rezafungin, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its study.

Mechanism of Action

Rezafungin, like other echinocandins, targets the fungal cell wall, a structure absent in mammalian cells.[5] Its primary mode of action is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex.[3][8] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a critical polysaccharide that provides structural integrity to the fungal cell wall.[3][9]

By inhibiting this enzyme, rezafungin disrupts cell wall synthesis, leading to a weakened cell wall that cannot withstand osmotic stress.[3] This disruption results in cell lysis and, consequently, fungal cell death.[3] This fungicidal activity is concentration-dependent.[5] The FKS1 and GSC2 genes encode the catalytic subunits of the β-(1,3)-D-glucan synthase complex, which are the specific targets of rezafungin.[8]

Quantitative Data Summary

In Vitro Susceptibility

Rezafungin has demonstrated potent in vitro activity against a wide range of Candida species, including isolates resistant to other antifungal classes like azoles.[4][7] Its activity is comparable to other echinocandins such as anidulafungin and caspofungin.[10] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for rezafungin against various fungal pathogens.

| Fungal Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Candida albicans | 0.03 | 0.06 | [4][11] |

| Candida glabrata | 0.06 | 0.06 - 0.12 | [4][11] |

| Candida tropicalis | 0.03 | 0.06 | [4][11] |

| Candida parapsilosis | 1.0 | 2.0 | [4][11] |

| Candida krusei | 0.03 | 0.03 - 0.06 | [4][11] |

| Candida dubliniensis | 0.06 | 0.12 | [4] |

| Candida auris | 0.25 | 0.25 | [11] |

| Aspergillus fumigatus | MEC: ≤0.03 | MEC: ≤0.03 | [4][10] |

| Aspergillus flavus | MEC: ≤0.03 | MEC: ≤0.03 | [4][10] |

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively. MEC: Minimum Effective Concentration, used for molds.

Pharmacokinetic Properties

A key advantage of rezafungin is its distinguished pharmacokinetic profile, characterized by a long terminal half-life that supports once-weekly dosing.[2][8]

| Parameter | Value | Unit | Population | Reference(s) |

| Terminal Half-Life (t½) | ~152 | hours | Healthy Adults | [8] |

| Volume of Distribution (Vd) | 67 | L | Patients | [8] |

| Clearance (CL) | 0.35 | L/hr | Patients | [8] |

| Protein Binding | >95 | % | Healthy Adults | [8] |

| Dosing Regimen | 400mg week 1, then 200mg weekly | - | Patients | [9][12] |

| Cmax (Day 15) | 11.8 | mcg/mL | Patients | [8] |

| AUC₀₋₁₆₈ (Day 15) | 667 | mcg·h/mL | Patients | [8] |

Cmax: Maximum plasma concentration. AUC: Area under the concentration-time curve.

Clinical Efficacy

Clinical trials have demonstrated that once-weekly rezafungin is non-inferior to once-daily caspofungin for the treatment of candidemia and invasive candidiasis.

| Endpoint | Rezafungin | Caspofungin | Trial(s) | Reference(s) |

| Day 30 All-Cause Mortality | 19% (26/139) | 19% (30/155) | Pooled STRIVE & ReSTORE | [6] |

| Mycological Eradication by Day 5 | 73% (102/139) | 65% (100/155) | Pooled STRIVE & ReSTORE | [6] |

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing of Yeasts (CLSI M27-A3)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts like Candida species.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a yeast isolate.

Materials:

-

96-well U-bottom microdilution plates[13]

-

RPMI 1640 medium (with L-glutamine, without bicarbonate), buffered with MOPS to pH 7.0[13]

-

Rezafungin powder and appropriate solvent (e.g., DMSO)

-

Yeast inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Antifungal Preparation: Prepare a stock solution of rezafungin. Perform serial two-fold dilutions in RPMI 1640 medium to achieve final concentrations typically ranging from 0.004 to 8 µg/mL.[11][14]

-

Inoculum Preparation: Culture the yeast isolate on agar (e.g., Sabouraud Dextrose Agar) for 24 hours. Suspend several colonies in sterile saline. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI medium to achieve the final target inoculum density.

-

Plate Inoculation: Dispense 100 µL of each antifungal dilution into the wells of the microdilution plate. Add 100 µL of the standardized inoculum to each well. Include a growth control (inoculum, no drug) and a sterility control (medium only).

-

Incubation: Incubate the plates at 35°C for 24 hours.[15]

-

Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent at which a significant decrease in turbidity (typically ≥50% inhibition) is observed compared to the growth control.[16]

Drug Development and Logical Relationships

The development of rezafungin followed a structured path from discovery to clinical approval, leveraging modern pharmacometric approaches to optimize dosing.[17] This contrasts with older antifungals where dosing was determined more empirically.[17]

Conclusion

Rezafungin represents a significant advancement in the treatment of invasive fungal infections. Its potent, broad-spectrum activity, coupled with a favorable pharmacokinetic profile allowing for once-weekly administration, offers a valuable alternative to daily dosed antifungals.[1][7] The robust data from in vitro studies and large-scale clinical trials support its use as a first-line therapy for candidemia and invasive candidiasis in adult patients with limited or no alternative treatment options.[5][12] Continued research may further expand its role in antifungal prophylaxis and in treating infections caused by emerging resistant pathogens.[2][7]

References

- 1. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. What is the mechanism of Rezafungin acetate? [synapse.patsnap.com]

- 4. journals.asm.org [journals.asm.org]

- 5. drugs.com [drugs.com]

- 6. Efficacy and safety of rezafungin and caspofungin in candidaemia and invasive candidiasis: pooled data from two prospective randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Rezafungin for Candidemia and Invasive Candidiasis: A Focus on the Pharmaceutical Development, Related Patents, and Prospects [wisdomlib.org]

- 10. mdpi.com [mdpi.com]

- 11. In vitro activity of rezafungin against common and rare Candida species and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cidara reports positive data from Phase II trial of rezafungin [clinicaltrialsarena.com]

- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 16. researchgate.net [researchgate.net]

- 17. The distinctive pharmacokinetic profile of rezafungin, a long-acting echinocandin developed in the era of modern pharmacometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel Antifungal Compounds Targeting Fungal Mannans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates the exploration of novel therapeutic targets. Fungal mannans, highly glycosylated proteins embedded in the outer layer of the fungal cell wall, represent a promising and largely untapped target for new antifungal drug development. Mannans play a crucial role in fungal pathogenesis, including adhesion, biofilm formation, and evasion of the host immune response. This technical guide provides an in-depth overview of the core principles behind targeting fungal mannans, focusing on promising compound classes, their mechanisms of action, quantitative efficacy data, and the experimental protocols required for their evaluation.

Introduction to Fungal Mannans as an Antifungal Target

The fungal cell wall is a complex and dynamic structure essential for cell viability, integrity, and interaction with the environment. It is composed of polysaccharides, primarily glucans and chitin, and glycoproteins. Mannans, in the form of mannoproteins, are major components of the outermost layer of the cell wall of many pathogenic fungi, including Candida and Aspergillus species. Their strategic location makes them readily accessible to antifungal agents and key players in the host-pathogen interaction.

Targeting mannans offers a multi-pronged approach to antifungal therapy:

-

Direct Fungicidal or Fungistatic Activity: Compounds that bind to or disrupt the synthesis of mannans can compromise cell wall integrity, leading to cell lysis.

-

Inhibition of Virulence Factors: Mannans are involved in adhesion to host cells and the formation of robust biofilms, which are notoriously resistant to conventional antifungals. Targeting mannans can therefore inhibit these critical virulence traits.

-

Immunomodulation: The dense layer of mannans can mask underlying pathogen-associated molecular patterns (PAMPs), such as β-glucans, from recognition by the host immune system. Disruption of the mannan layer can "unmask" these PAMPs, leading to a more effective immune response.

Key Classes of Mannan-Targeting Antifungal Compounds

Several classes of compounds have been identified that exert their antifungal activity through interaction with fungal mannans.

Pradimicins and Benanomicins

Pradimicins and their structural analogs, benanomicins, are a class of antibiotics that exhibit broad-spectrum antifungal activity. Their unique mechanism of action involves binding to the D-mannose residues of fungal mannans in a calcium-dependent manner. This binding disrupts the fungal cell membrane integrity, leading to leakage of intracellular components and cell death.[1]

Mechanism of Action of Pradimicins:

Mannose-Binding Lectins (MBLs)

Mannose-binding lectins are proteins that recognize and bind to specific carbohydrate structures. Both endogenous human MBL and plant-derived lectins have demonstrated antifungal activity. They can directly agglutinate fungal cells, activate the complement cascade, and enhance phagocytosis by immune cells.[2]

Quantitative Efficacy of Mannan-Targeting Compounds

The in vitro efficacy of antifungal compounds is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Pradimicin Derivatives against Planktonic Fungal Cells

| Compound | Fungal Species | MIC Range (µg/mL) | Reference(s) |

| BMS-181184 | Candida albicans | 2 - 8 | [2] |

| Candida glabrata | 2 - 8 | [2] | |

| Candida krusei | 2 - 8 | [2] | |

| Candida parapsilosis | 2 - 8 | [2] | |

| Candida tropicalis | 2 - 8 | [2] | |

| Cryptococcus neoformans | 2 - 8 | [2] | |

| Aspergillus fumigatus | ≤8 | [2] | |

| Aspergillus niger | ≥16 | [2] | |

| Aspergillus flavus | ≥16 | [2] | |

| Benanomicin A | Various Yeasts | Comparable to Amphotericin B | [3] |

| Aspergillus spp. | Two to eightfold higher than Amphotericin B | [3] |

Table 2: In Vivo Efficacy of Pradimicin A in a Murine Candidiasis Model

| Treatment | Dosage | Outcome | Reference(s) |

| Pradimicin A | Not specified | Effective in systemic infection with Candida albicans | [4] |

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against planktonic fungal cells.

Materials:

-

96-well microtiter plates

-

Fungal isolate

-

RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

-

Antifungal compound stock solution

-

Spectrophotometer or microplate reader

Protocol:

-

Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Drug Dilution: Prepare serial twofold dilutions of the antifungal compound in RPMI-1640 medium directly in the microtiter plate.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 492 nm.

Note on Pradimicin Testing: Due to the calcium-dependent activity of pradimicins, it is crucial to ensure adequate calcium concentration in the test medium. Standard RPMI-1640 medium may contain sufficient calcium, but supplementation with additional CaCl₂ (e.g., to a final concentration of 1-2 mM) should be considered and validated.[5][6]

Biofilm Disruption Assay: XTT Reduction Assay

This assay measures the metabolic activity of fungal biofilms and can be used to assess the efficacy of antifungal compounds in disrupting pre-formed biofilms.

Materials:

-

96-well microtiter plates

-

Fungal isolate

-

Biofilm growth medium (e.g., RPMI-1640 supplemented with glucose)

-

XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Menadione solution

-

Microplate reader

Protocol:

-

Biofilm Formation: Add a standardized fungal cell suspension to the wells of a microtiter plate and incubate for 24-48 hours to allow for biofilm formation.

-

Wash: Gently wash the biofilms with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Drug Treatment: Add the antifungal compound at various concentrations to the wells containing the pre-formed biofilms and incubate for a further 24-48 hours.

-

XTT Assay:

-

Prepare a fresh solution of XTT and menadione.

-

Wash the biofilms again with PBS.

-

Add the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours. Metabolically active cells will reduce the XTT to a formazan product, resulting in a color change.

-

-

Quantification: Measure the absorbance of the formazan product at 492 nm using a microplate reader. The reduction in absorbance in treated wells compared to untreated controls indicates the antibiofilm activity.

Workflow for Biofilm Disruption Assay:

Signaling Pathways and Mechanisms of Resistance

Fungi possess intricate signaling pathways to respond to cell wall stress, including the Cell Wall Integrity (CWI) pathway and the Calcineurin pathway. Compounds that target mannans can trigger these pathways, leading to compensatory mechanisms such as increased chitin synthesis.

Fungal Cell Wall Stress Response:

Understanding how novel compounds modulate these pathways is critical for predicting potential resistance mechanisms and developing synergistic drug combinations.

Advanced Therapeutic Strategies: CAR-NK Cells

Chimeric Antigen Receptor (CAR) T-cell and Natural Killer (NK) cell therapies are emerging as powerful tools in oncology and are now being explored for the treatment of infectious diseases. CAR-NK cells can be engineered to recognize and target specific fungal antigens, such as mannans, offering a highly specific and potent antifungal therapy.

Experimental Workflow for In Vivo Evaluation of Anti-Fungal CAR-NK Cells:

Conclusion and Future Directions

Targeting fungal mannans represents a promising frontier in the development of novel antifungal therapies. The unique mechanisms of action of compounds like pradimicins and the potential for highly specific immunotherapies such as CAR-NK cells offer new hope in the fight against invasive fungal infections. Further research is needed to identify and optimize new mannan-targeting molecules, elucidate the intricate details of their interactions with the fungal cell wall and host immune system, and translate these findings into clinically effective treatments. This technical guide provides a foundational framework for researchers and drug developers to advance this exciting field of antifungal research.

References

- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The in-vitro activity of an antifungal antibiotic benanomicin A in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the mode of antifungal action of pradimicin antibiotics. I. Lectin-mimic binding of BMY-28864 to yeast mannan in the presence of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

Fosmanogepix: A Technical Guide to a First-in-Class Antifungal Agent for Emerging Fungal Pathogens

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of invasive fungal infections, compounded by the emergence of multidrug-resistant strains, presents a significant global health challenge. Fosmanogepix, a first-in-class antifungal agent, offers a novel mechanism of action with broad-spectrum activity against a wide range of clinically significant yeasts and molds, including resistant pathogens. This document provides an in-depth technical overview of fosmanogepix, its active moiety manogepix, its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols to support further research and development in the field of medical mycology.

Introduction

Fosmanogepix (formerly APX001) is an innovative N-phosphonooxymethylene prodrug that undergoes rapid and complete conversion in vivo by systemic phosphatases to its active moiety, manogepix (MGX).[1][2][3] Developed to address the growing threat of invasive fungal infections, fosmanogepix has demonstrated potent activity against a broad spectrum of pathogens, including Candida spp., Aspergillus spp., and rare molds that are often resistant to existing therapies.[1][4][5] Its unique mechanism of action, targeting the fungal enzyme Gwt1, distinguishes it from current antifungal classes and makes it a promising candidate for the treatment of infections caused by emerging fungal threats.[1][4][6] Clinical trials have shown that fosmanogepix is well-tolerated, has high oral bioavailability (>90%), and achieves wide tissue distribution, making it a versatile option for both intravenous and oral administration.[2][5][7]

Mechanism of Action

Manogepix, the active form of fosmanogepix, is a first-in-class inhibitor of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[1][6] Gwt1 is a highly conserved and essential enzyme in fungi that catalyzes the inositol acylation of glycosylphosphatidylinositol (GPI), a critical early step in the GPI-anchor biosynthesis pathway.[1][3] This pathway is responsible for the maturation and localization of GPI-anchored mannoproteins, which are vital for fungal cell wall integrity, adhesion, biofilm formation, and virulence.[1][3][8]

By competitively inhibiting Gwt1, manogepix disrupts the attachment of these essential proteins to the fungal cell wall, leading to pleiotropic effects including severe growth defects and cell death.[8][9][10] Importantly, manogepix does not inhibit the closest mammalian ortholog, PIGW, ensuring its fungal-specific activity and a favorable safety profile.[3][11]

Quantitative Data

In Vitro Activity of Manogepix

The in vitro activity of manogepix has been extensively evaluated against a broad range of fungal pathogens using standardized broth microdilution methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: In Vitro Activity of Manogepix against Candida Species

| Candida Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| C. albicans | - | - | - | - | [8] |

| C. glabrata | - | - | - | - | [8] |

| C. auris | 122 | 0.001 - 0.25 | 0.008 | 0.03 | [12] |

| C. auris (Pan-resistant) | 6 | 0.008 - 0.015 | - | - | [13] |

| Baseline Isolates (Candidaemia) | - | 0.002 - 0.03 | - | - | [8][14] |

Table 2: In Vitro Activity of Manogepix against Molds

| Fungal Species | Number of Isolates | Endpoint | MEC/MIC Range (mg/L) | MEC/MIC50 (mg/L) | MEC/MIC90 (mg/L) | Reference(s) |

| Aspergillus fumigatus | - | MEC | - | - | - | [5][7] |

| Fusarium oxysporum SC | 49 | MEC | ≤0.015 - 0.03 | - | - | [15][16] |

| Fusarium solani SC | - | MEC | ≤0.015 | - | - | [15][16] |

| Scedosporium spp. | - | MEC | - | 0.03 | 0.06 | [17] |

SC: Species Complex; MEC: Minimum Effective Concentration; MIC: Minimum Inhibitory Concentration.

In Vivo Efficacy of Fosmanogepix

Fosmanogepix has demonstrated significant efficacy in various animal models of invasive fungal infections.

Table 3: Summary of In Vivo Efficacy Studies of Fosmanogepix

| Fungal Pathogen | Animal Model | Dosing Regimen | Key Outcomes | Reference(s) |

| Candida auris (fluconazole-resistant) | Murine Invasive Candidiasis | 260 mg/kg BID | Significant improvements in survival; Reductions in kidney and brain fungal burden | [18][19] |

| Candida albicans | Murine Intra-abdominal Candidiasis | 78 mg/kg once daily (+ABT) | Reduction in fungal burden and clearance in the liver | [20][21] |

| Fusarium and Scedosporium spp. | Immunosuppressed Mice | - | Significantly prolonged median survival times | [5][7] |

| Rhizopus arrhizus | Murine Pulmonary Mucormycosis | - | Efficacy demonstrated | [5] |

BID: twice daily; ABT: 1-aminobenzotriazole (to extend serum half-life in mice).

Clinical Efficacy of Fosmanogepix

Phase 2 clinical trials have provided promising data on the efficacy and safety of fosmanogepix in human patients.

Table 4: Phase 2 Clinical Trial Efficacy Data for Fosmanogepix

| Indication | Patient Population | Treatment Success Rate | Day 30 Survival Rate | Reference(s) |

| Candidaemia | 20 non-neutropenic adults (mITT) | 80% (16/20) at EOST | 85% (17/20) | [8][14][22] |

| Candida auris Candidemia | 9 adults in ICU | 89% (8/9) at EOST | 89% (8/9) | [23][24] |

| Invasive Mold Diseases | 20 adults with limited treatment options | 40% global response success rate | - (25% Day-42 all-cause mortality) | [11] |

mITT: modified Intent-to-Treat; EOST: End of Study Treatment; ICU: Intensive Care Unit.

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) or minimum effective concentration (MEC) of manogepix against fungal isolates.

Methodology (based on CLSI M27/M38):

-

Isolate Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. Inoculum suspensions are prepared and standardized spectrophotometrically to a final concentration of 0.5-2.5 x 103 CFU/mL.

-

Drug Preparation: Manogepix is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium to achieve a range of final concentrations.

-

Microdilution Assay: The standardized inoculum is added to microtiter plates containing the serial dilutions of manogepix.

-

Incubation: Plates are incubated at 35°C for 24-72 hours, depending on the fungal species.[17]

-

Endpoint Determination:

-

MIC: For yeasts, the MIC is determined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% or complete inhibition) compared to the drug-free control well.[16]

-

MEC: For filamentous fungi, the MEC is determined as the lowest drug concentration at which a morphological change (e.g., stunted hyphal growth) is observed microscopically.[16]

-

Murine Model of Invasive Candidiasis

Objective: To evaluate the in vivo efficacy of fosmanogepix in a systemic infection model.

Methodology (based on a C. auris model):

-

Immunosuppression: Mice (e.g., BALB/c) are rendered neutropenic through the administration of cyclophosphamide and/or cortisone acetate prior to infection.[18]

-

Infection: A standardized inoculum of a clinical isolate of C. auris is injected intravenously (e.g., via the lateral tail vein).[18]

-

Treatment Initiation: Treatment with fosmanogepix (e.g., 104, 130, or 260 mg/kg), vehicle control, or a comparator drug (e.g., fluconazole, caspofungin) is initiated at a specified time post-infection (e.g., 24 hours). Administration can be via oral gavage or intraperitoneal injection.[18][19]

-

Monitoring and Endpoints:

-

Survival Study: A cohort of mice is monitored daily for a predetermined period (e.g., 21 days), and survival is recorded.[18]

-

Fungal Burden Study: A separate cohort of mice is euthanized at a specific time point (e.g., day 8). Kidneys and brains are harvested, homogenized, and plated on appropriate media to quantify the fungal burden (CFU/g of tissue).[18]

-

-

Data Analysis: Survival curves are analyzed using the log-rank test. Fungal burden data are typically analyzed using non-parametric tests (e.g., Mann-Whitney U test).

Phase 2 Clinical Trial for Candidaemia

Objective: To evaluate the safety and efficacy of fosmanogepix for the first-line treatment of candidaemia in non-neutropenic adults.

Methodology (based on NCT04240886): [11]

-

Patient Population: Non-neutropenic adults (≥18 years) with a positive blood culture for Candida spp. within 96 hours prior to enrollment and having received ≤2 days of prior systemic antifungal therapy.[14]

-

Dosing Regimen:

-

Day 1 (Loading Dose): 1000 mg of fosmanogepix administered intravenously (IV) twice daily.[14]

-

Maintenance Dose: 600 mg IV once daily.

-

Oral Switch Option: From Day 4, an optional switch to 700-800 mg oral fosmanogepix once daily is permitted at the investigator's discretion.[11][14]

-

Treatment Duration: Up to 42 days.[11]

-

-

Primary Efficacy Endpoint: Treatment success at the End of Study Treatment (EOST), as determined by an independent Data Review Committee. Success is defined as the clearance of Candida from blood cultures with no requirement for additional antifungal treatment, and survival at EOST.[14][22]

-

Safety Monitoring: Monitoring of adverse events (AEs) and serious adverse events (SAEs) throughout the study period.

Conclusion

Fosmanogepix represents a significant advancement in the field of antifungal therapy. Its novel mechanism of action, potent broad-spectrum activity against difficult-to-treat and resistant fungal pathogens, and favorable pharmacokinetic profile position it as a critical new tool in the fight against invasive fungal infections. The data presented in this guide underscore its potential to address unmet medical needs for patients with life-threatening fungal diseases. Continued research and ongoing Phase 3 clinical trials will further elucidate its role in the clinical setting.[25]

References

- 1. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Fosmanogepix used for? [synapse.patsnap.com]

- 5. Fosmanogepix: The Novel Anti-Fungal Agent’s Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fosmanogepix - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Structural insights into the inhibition mechanism of fungal GWT1 by manogepix [ideas.repec.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Manogepix (APX001A) In Vitro Activity against Candida auris: Head-to-Head Comparison of EUCAST and CLSI MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Clinical safety and efficacy of novel antifungal, fosmanogepix, for the treatment of candidaemia: results from a Phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Manogepix, the Active Moiety of the Investigational Agent Fosmanogepix, Demonstrates In Vitro Activity against Members of the Fusarium oxysporum and Fusarium solani Species Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rrpress.utsa.edu [rrpress.utsa.edu]

- 17. journals.asm.org [journals.asm.org]

- 18. Efficacy of Delayed Therapy with Fosmanogepix (APX001) in a Murine Model of Candida auris Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Therapeutic Potential of Fosmanogepix (APX001) for Intra-abdominal Candidiasis: from Lesion Penetration to Efficacy in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. scientiasalut.gencat.cat [scientiasalut.gencat.cat]

- 23. Clinical Efficacy and Safety of a Novel Antifungal, Fosmanogepix, in Patients with Candidemia Caused by Candida auris: Results from a Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Clinical efficacy and safety of the novel antifungal fosmanogepix in patients with candidaemia and/or invasive candidiasis caused by <em>Candida auris</em>: results from a phase II proof of concept trial [escmid.reg.key4events.com]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes & Protocols for Antifungal Agent 26 (Fungicidin-26)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The development of novel antifungal agents with unique mechanisms of action or improved efficacy against resistant strains is a critical area of research. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of a novel investigational antifungal agent, designated as Fungicidin-26. Fungicidin-26 is a next-generation triazole derivative designed to overcome the limitations of current antifungal therapies. Azole antifungals are a major class of drugs that inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2]

Synthesis of Fungicidin-26

The synthesis of Fungicidin-26 is a multi-step process involving the formation of a key oxirane intermediate followed by the coupling with a substituted triazole moiety and subsequent functional group modifications. The general synthetic scheme is outlined below. The design and synthesis of novel fluconazole analogues have been a promising strategy for developing new antifungal agents.[3][4]

Experimental Protocol: Synthesis of Fungicidin-26

-

Step 1: Synthesis of the Oxirane Intermediate (Compound 4):

-

Dissolve 1 equivalent of 2,4-difluorophenylacetone in a 1:1 mixture of dichloromethane and aqueous sodium hydroxide.

-

Add 1.2 equivalents of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Cool the reaction mixture to 0°C and add 1.5 equivalents of trimethylsulfoxonium iodide portion-wise.

-

Stir the reaction vigorously at room temperature for 12 hours.

-

Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxirane intermediate. Purify by column chromatography.

-

-

Step 2: Synthesis of the Triazole Precursor (Compound 7):

-

To a solution of 1,2,4-triazole in anhydrous dimethylformamide (DMF), add 1.1 equivalents of sodium hydride at 0°C.

-

Stir for 30 minutes, then add 1 equivalent of a suitable protected diol derivative.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer and concentrate to yield the crude triazole precursor, which is purified by recrystallization.

-

-

Step 3: Coupling and Final Synthesis of Fungicidin-26 (Compound 26):

-

Dissolve the purified oxirane intermediate (1 equivalent) and the triazole precursor (1.1 equivalents) in anhydrous acetonitrile.

-

Add 1.5 equivalents of potassium carbonate.

-

Reflux the mixture for 24 hours.

-

After cooling, filter the solid and concentrate the filtrate.

-

Deprotect the resulting intermediate using standard acidic conditions to yield Fungicidin-26.

-

Purify the final compound by preparative high-performance liquid chromatography (HPLC).

-

Characterization of Fungicidin-26

The structural integrity and purity of the synthesized Fungicidin-26 are confirmed using a suite of analytical techniques.

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (ppm) | Peaks corresponding to aromatic and aliphatic protons consistent with the proposed structure. |

| ¹³C NMR | Chemical Shift (ppm) | Resonances for all unique carbon atoms in the molecule. |

| Mass Spec (ESI-MS) | m/z | [M+H]⁺ ion corresponding to the calculated molecular weight of Fungicidin-26. |

| FT-IR | Wavenumber (cm⁻¹) | Characteristic absorption bands for functional groups (e.g., C-N, C=N, O-H). |

| HPLC | Retention Time (min) | A single major peak indicating >95% purity. |

| Melting Point | Temperature (°C) | A sharp melting point range. |

Mechanism of Action

Fungicidin-26, like other triazole antifungals, is believed to exert its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][5] This enzyme is crucial in the ergosterol biosynthesis pathway.[2][5] Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane.[2]

Antifungal Susceptibility Testing

The in vitro antifungal activity of Fungicidin-26 is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[6][7]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Fungal Inoculum:

-

Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

-

Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.

-

-

Preparation of Microdilution Plates:

-

Serially dilute Fungicidin-26 in RPMI 1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well (except the sterility control).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

In Vitro Antifungal Activity of Fungicidin-26

The following table summarizes the hypothetical MIC values of Fungicidin-26 against a panel of clinically relevant fungal pathogens compared to fluconazole.

| Fungal Species | Fungicidin-26 MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans (ATCC 90028) | 0.125 | 0.5 |

| Candida glabrata (ATCC 90030) | 2 | 16 |

| Candida parapsilosis (ATCC 22019) | 0.25 | 1 |

| Candida krusei (ATCC 6258) | 1 | 64 |

| Cryptococcus neoformans (ATCC 90112) | 0.5 | 4 |

| Aspergillus fumigatus (ATCC 204305) | 1 | >64 |

| Fluconazole-Resistant C. albicans | 0.5 | 32 |

Conclusion

Fungicidin-26 demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including species that are intrinsically resistant or have acquired resistance to current azole antifungals. The detailed protocols provided herein will enable researchers to synthesize, characterize, and further evaluate the antifungal properties of this promising new agent. Future studies should focus on in vivo efficacy, toxicity profiling, and further elucidation of its molecular interactions with the target enzyme.

References

- 1. mdpi.com [mdpi.com]

- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. davidmoore.org.uk [davidmoore.org.uk]

- 6. journals.asm.org [journals.asm.org]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antifungal Agent 26 in the Treatment of Candidiasis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Antifungal Agent 26, a derivative of Pradimicin A, for the treatment of candidiasis. The information is intended to guide research and development efforts by providing key data on its mechanism of action, in vitro efficacy, and protocols for preclinical evaluation.